molecular formula C10H6O2 B12912367 1,2-Di(furan-2-yl)ethyne CAS No. 65406-81-7

1,2-Di(furan-2-yl)ethyne

Katalognummer: B12912367
CAS-Nummer: 65406-81-7
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: OFPFJILOMKCPAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Di(furan-2-yl)ethyne is an organic compound characterized by the presence of two furan rings attached to an ethyne (acetylene) moiety Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The ethyne group, consisting of a triple bond between two carbon atoms, imparts unique chemical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Di(furan-2-yl)ethyne can be synthesized through several methods. One common approach involves the coupling of furan derivatives with acetylene precursors. For instance, a palladium-catalyzed cross-coupling reaction between furan-2-boronic acid and 1,2-dibromoethyne can yield this compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Di(furan-2-yl)ethyne undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triple bond in the ethyne moiety can be reduced to a double bond or a single bond using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO₂)

Major Products Formed

    Oxidation: Furan-2,5-diones

    Reduction: 1,2-Di(furan-2-yl)

Eigenschaften

CAS-Nummer

65406-81-7

Molekularformel

C10H6O2

Molekulargewicht

158.15 g/mol

IUPAC-Name

2-[2-(furan-2-yl)ethynyl]furan

InChI

InChI=1S/C10H6O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H

InChI-Schlüssel

OFPFJILOMKCPAX-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C#CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.